![molecular formula C22H25N3O2 B7496975 [4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7496975.png)
[4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as PCPP and has been studied extensively for its ability to interact with various receptors in the human body.
Mecanismo De Acción
PCPP acts as a partial agonist at the dopamine D3 receptor and a full agonist at the serotonin 5-HT1A receptor. It has also been found to interact with the sigma-1 receptor and the alpha-2 adrenergic receptor. These interactions modulate the release of various neurotransmitters in the brain, which can have a positive effect on various diseases.
Biochemical and Physiological Effects
PCPP has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammation, and the modulation of the immune system. It has also been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PCPP in lab experiments is its ability to interact with multiple receptors in the brain, which can be useful in studying various diseases. However, one limitation is that PCPP has not been extensively studied in humans, and its safety profile is not well-established.
Direcciones Futuras
There are several future directions for PCPP research, including:
1. Further studies on the safety and efficacy of PCPP in humans.
2. Investigating the potential use of PCPP in the treatment of other diseases, such as addiction and anxiety disorders.
3. Studying the potential of PCPP as a modulator of the immune system in autoimmune diseases.
4. Investigating the potential use of PCPP in combination with other drugs for the treatment of various diseases.
5. Developing new synthetic methods for the production of PCPP to improve its purity and yield.
In conclusion, PCPP is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. Further research is needed to fully understand its safety and efficacy in humans and to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of PCPP involves the reaction of piperazine with 2-chloropyridine-4-carbaldehyde followed by the addition of 1-phenylcyclopentanecarboxylic acid. The resulting product is then purified to obtain PCPP in its pure form.
Aplicaciones Científicas De Investigación
PCPP has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been found to interact with the dopamine and serotonin receptors in the brain, which are implicated in these diseases. PCPP has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
Propiedades
IUPAC Name |
[4-(1-phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-20(19-10-4-7-13-23-19)24-14-16-25(17-15-24)21(27)22(11-5-6-12-22)18-8-2-1-3-9-18/h1-4,7-10,13H,5-6,11-12,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWUOHHCMVADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

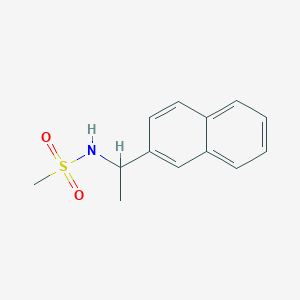
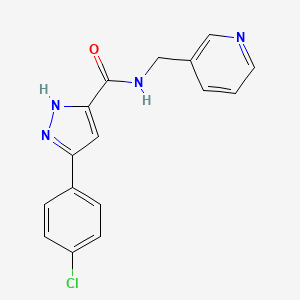

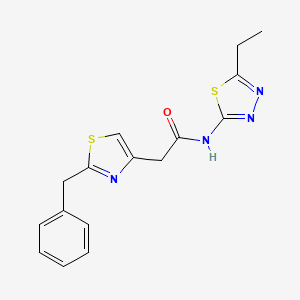
![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B7496940.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B7496945.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7496949.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B7496968.png)
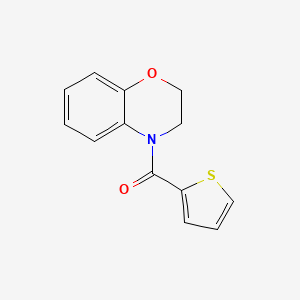
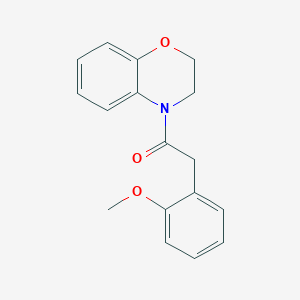

![2,3-Dihydro-1,4-benzoxazin-4-yl-[3-(dimethylamino)phenyl]methanone](/img/structure/B7497006.png)
![6-(2-Ethyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7497011.png)